N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
This compound is a derivative of fentanyl, a potent opioid analgesic . It contains a tetrahydrofuran group, a pyrazole group, and a benzo[d][1,4]dioxine group. These groups could potentially modify the biological activity of the compound compared to fentanyl.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. Techniques like nuclear magnetic resonance (NMR) and mass spectrometry could be used to analyze its structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Techniques like NMR and mass spectrometry could provide information about its molecular weight, melting point, and other properties .Scientific Research Applications
Synthesis and Chemical Transformations
The compound N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, due to its complex structure, is involved in various synthetic and chemical transformation studies. One study outlines the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans, highlighting the transformation of N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides into novel tetrahydrobenzofuran derivatives through an unprecedented transformation process. This study is pivotal in understanding the reactivity and potential applications of such complex molecules in organic synthesis and medicinal chemistry (Levai et al., 2002).
Antimicrobial and Antibacterial Activity
Research into pyrazole derivatives, such as the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, reveals the potential of these compounds as novel classes of promising antibacterial agents. The study found that certain compounds displayed significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without cytotoxicity to mammalian cell lines, pointing to the therapeutic potential of these molecules (Palkar et al., 2017).
Heterocyclic Chemistry
The compound's structural motif is instrumental in the synthesis of various heterocyclic compounds, as demonstrated by studies on thiophenylhydrazonoacetates in heterocyclic synthesis. This research contributes to the development of new methodologies for generating diverse heterocyclic structures, which are crucial in drug discovery and development (Mohareb et al., 2004).
Antileukemic Activities
Investigations into the synthesis and antileukemic activities of derivatives highlight the potential of these compounds in cancer therapy. For instance, studies on furanyl, pyranyl, and ribosyl derivatives of certain carboxamides have shown promising results in antileukemic activity, further emphasizing the importance of such compounds in medicinal chemistry (Earl & Townsend, 1979).
Safety and Hazards
Mechanism of Action
Benzofuran Derivatives
The benzofuran part of the molecule is a common structural unit in various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Tetrahydrofuran Derivatives
The tetrahydrofuran part of the molecule is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Tetrahydrofuran derivatives have been synthesized through various methods and have been found to have diverse biological activities .
Pyrazole Derivatives
The pyrazole part of the molecule is known for its diverse pharmacological effects including potent antileishmanial and antimalarial activities . Pyrazole-bearing compounds have been successfully synthesized and their structures have been verified .
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-16(15-10-22-13-3-1-2-4-14(13)23-15)18-11-7-17-19(8-11)12-5-6-21-9-12/h1-4,7-8,12,15H,5-6,9-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJOJGQPCRQYHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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